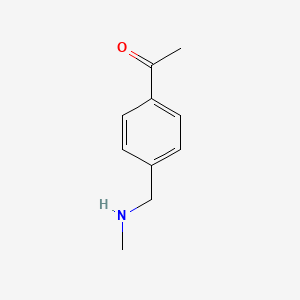
1-(4-((Methylamino)methyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a solid, light yellow crystalline substance that is soluble in organic solvents such as ethanol and dimethylformamide at room temperature . This compound is commonly used in organic synthesis and medicine, serving as a raw material for the synthesis of other compounds, including synthetic intermediates for drug molecules .
Métodos De Preparación
1-(4-((Methylamino)methyl)phenyl)ethanone can be synthesized by the acetylation of aniline. Typically, aniline is reacted with acetic anhydride under basic conditions to yield this compound . The reaction is usually carried out at low temperatures, and the yield and purity are controlled by appropriate process conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
1-(4-((Methylamino)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(4-((Methylamino)methyl)phenyl)ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitro compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-((Methylamino)methyl)phenyl)ethanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-((Methylamino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final synthesized compound .
Comparación Con Compuestos Similares
1-(4-((Methylamino)methyl)phenyl)ethanone can be compared with other similar compounds, such as:
4-Acetyl-N-methylaniline: Similar in structure but with different substituents on the aromatic ring.
4’-Methylaminoacetophenone: Another compound with a similar core structure but different functional groups.
N-Methyl-p-aminoacetophenone: Shares the same core structure but varies in the position and type of substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications in synthesis and research .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-[4-(methylaminomethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-5-3-9(4-6-10)7-11-2/h3-6,11H,7H2,1-2H3 |
Clave InChI |
KAJUEISVGWXBTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


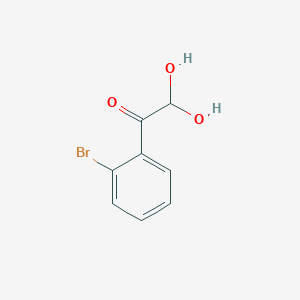
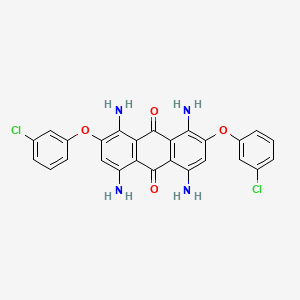
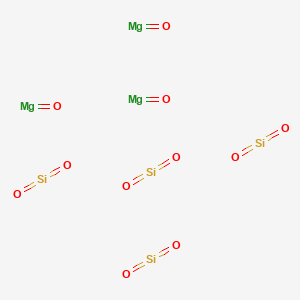


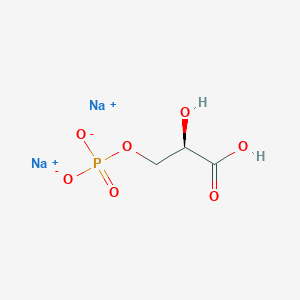
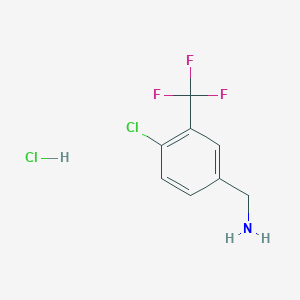
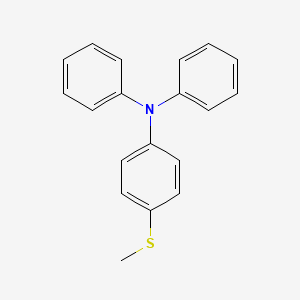

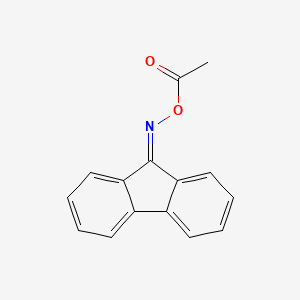
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
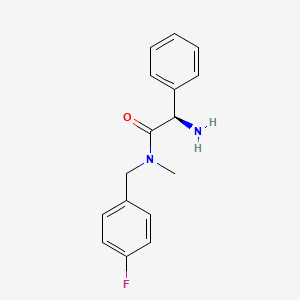
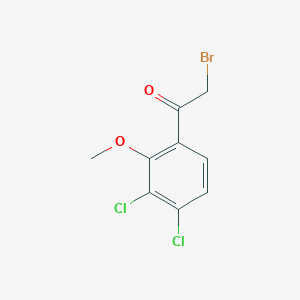
![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)
